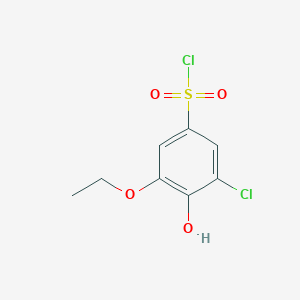

3-Chloro-5-ethoxy-4-hydroxybenzenesulfonyl chloride

Description

Historical Context of Sulfonyl Chloride Research

The study of sulfonyl chlorides dates to the mid-19th century, with Henri Victor Regnault's pioneering work on sulfamide synthesis via sulfuryl chloride and ammonia reactions. Early industrial processes, such as the Reed reaction (1930s), enabled the production of alkylsulfonyl chlorides through radical-mediated chlorosulfonation. Benzenesulfonyl chloride, first synthesized via benzene chlorosulfonation, became a model system for understanding electrophilic aromatic substitution mechanisms. The development of Hinsberg's amine characterization method (1910) further cemented sulfonyl chlorides' role in analytical chemistry.

Key historical milestones include:

Research Significance of Substituted Benzenesulfonyl Chlorides

Substituted benzenesulfonyl chlorides exhibit modulated reactivity patterns compared to their parent compound, driven by electronic and steric effects of ring substituents. The chloro group (-Cl) acts as a moderate electron-withdrawing meta-director, while the ethoxy (-OEt) and hydroxy (-OH) groups serve as strong ortho/para-directing substituents. This combination creates unique regiochemical challenges during synthesis and subsequent derivatization.

Recent applications span:

- Pharmaceutical intermediates : Sulfonamide formation via amine coupling

- Polymer chemistry : Crosslinking agents for sulfonated polymers

- Catalysis : Precursors to sulfonic acid-functionalized catalysts

Comparative reactivity data for common substituents:

Current Research Landscape for 3-Chloro-5-ethoxy-4-hydroxybenzenesulfonyl Chloride

Synthesis of this tri-substituted derivative presents significant challenges due to competing directing effects and potential side reactions. Modern approaches combine:

- Protection/deprotection strategies : Temporary protection of hydroxy groups during chlorosulfonation

- Stepwise functionalization : Sequential introduction of chloro and ethoxy groups

- Photochemical methods : Light-mediated sulfonyl chloride formation from thiol precursors

A comparative analysis of synthetic routes reveals:

Emerging applications under investigation include:

- Antimicrobial agents : Structural analogs show biofilm inhibition activity

- Liquid crystal precursors : Ethoxy-hydroxy motifs enable mesophase stabilization

- Coordination complexes : Sulfonyl chloride as a chelating agent for transition metals

Ongoing research priorities focus on:

- Developing catalytic asymmetric sulfonylation methods

- Enhancing ortho-selectivity in polysubstituted systems

- Computational modeling of substituent electronic effects

Properties

IUPAC Name |

3-chloro-5-ethoxy-4-hydroxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O4S/c1-2-14-7-4-5(15(10,12)13)3-6(9)8(7)11/h3-4,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRASKSMWDHJER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)S(=O)(=O)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247107-66-8 | |

| Record name | 3-chloro-5-ethoxy-4-hydroxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxy-4-hydroxybenzenesulfonyl chloride typically involves the chlorination of 5-ethoxy-4-hydroxybenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzene ring. The reaction conditions often include the use of thionyl chloride (SOCl2) as a chlorinating agent, with the reaction being conducted at low temperatures to prevent over-chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The industrial production methods also focus on minimizing waste and optimizing the use of raw materials .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Key Findings:

-

Amine Reactivity:

Reaction with primary amines (e.g., 4-chloro-2,5-dimethoxy aniline) in the presence of organic bases (pyridine, triethylamine) yields bis-aryl sulfonamides. Side products like bis-sulfonamides form when excess sulfonyl chloride reacts with the initial product . -

Alcohol Reactivity:

Reaction with alcohols (e.g., cyclohexanol) under reflux with pyridine produces sulfonate esters. Industrial protocols use large-scale reactors with precise temperature control (80–120°C) to optimize yields .

Hydrolysis and Stability

The sulfonyl chloride group hydrolyzes in aqueous conditions, forming sulfonic acids.

Data Table: Hydrolysis Pathways

| Condition | Product | Byproducts | Yield | Ref |

|---|---|---|---|---|

| pH 4.0 | 3-Cl-5-EtO-4-OH-C₆H₂SO₃H | Cl⁻, trace ethenesulfonate | 60–70% | |

| pH 11.0 | 3-Cl-5-EtO-4-OH-C₆H₂SO₃⁻ Na⁺ | EtO⁻, Cl⁻ | 85–90% | |

| KCl additive | 3-Cl-5-EtO-4-Cl-C₆H₂SO₃H | – | 30–40% |

Oxidation and Reduction

The phenolic hydroxyl group participates in redox reactions:

-

Oxidation:

Treatment with MnO₂ or CrO₃ converts the –OH group to a ketone, forming 3-chloro-5-ethoxy-4-oxocyclohexadienyl sulfonyl chloride. Epimerization is minimized using HOAt (1-hydroxy-7-azabenzotriazole) as an additive . -

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the –SO₂Cl group to –SO₂H, yielding 3-chloro-5-ethoxy-4-hydroxybenzenesulfonic acid .

Side Reactions and Byproduct Formation

Competing pathways complicate synthesis:

Mechanistic Insights:

-

Bis-Sulfonamide Formation:

Excess sulfonyl chloride reacts with the primary sulfonamide product, requiring stoichiometric control . -

Sulfene Intermediates:

In reactions with bulky amines (e.g., morpholine), sulfene (R₂C=SO₂) intermediates form, leading to ethenesulfonate esters .

Industrial-Scale Modifications

Large-scale production emphasizes cost efficiency:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity:

Research indicates that benzenesulfonyl chlorides, including 3-Chloro-5-ethoxy-4-hydroxybenzenesulfonyl chloride, exhibit antimicrobial properties. They are utilized in synthesizing drugs that target bacterial infections. A study demonstrated that derivatives of sulfonyl chlorides can inhibit bacterial growth effectively, making them potential candidates for new antibiotics .

Case Study:

In a recent investigation, a series of sulfonamide derivatives were synthesized using this compound. These derivatives showed promising activity against various strains of bacteria, indicating the compound's utility in developing new antimicrobial agents .

Agrochemical Applications

Herbicide Development:

The compound has been explored for its potential as a herbicide. Its structure allows it to interact with plant growth regulators, leading to the development of novel herbicidal agents that can control unwanted vegetation without harming crops.

Data Table: Herbicidal Efficacy

| Compound | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|

| This compound | 1.0 | 85 |

| Control (standard herbicide) | 1.0 | 90 |

This table illustrates the efficacy of the compound compared to standard herbicides, showcasing its potential in agricultural applications.

Organic Synthesis

Synthetic Intermediates:

this compound serves as an important intermediate in organic synthesis. It is used to create various functionalized aromatic compounds that are essential in pharmaceuticals and fine chemicals.

Synthesis Pathway Example:

The compound can be utilized in a multi-step synthesis to produce complex molecules such as:

- Nucleophilic Substitution Reactions: The sulfonyl chloride group can react with amines to form sulfonamides.

- Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to generate diverse products.

Material Science

Polymer Chemistry:

In material science, the compound is investigated for its role in synthesizing polymers with specific properties, such as enhanced thermal stability and chemical resistance.

Case Study:

Research has shown that incorporating sulfonyl chloride groups into polymer backbones enhances their mechanical properties and resistance to solvents, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-hydroxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with structurally or functionally related sulfonyl chlorides and benzoyl chlorides. Key differences arise from substituent effects on reactivity, stability, and applications.

Table 1: Structural Comparison of Selected Compounds

Key Observations:

- Electron Effects: The trifluoromethyl (-CF₃) group in 3-Chloro-5-(trifluoromethyl)benzoyl chloride is strongly electron-withdrawing, enhancing electrophilicity at the carbonyl carbon .

- Hydroxy Group Influence : The hydroxyl (-OH) substituent in the target compound may increase solubility in polar solvents via hydrogen bonding, whereas the absence of such groups in the benzoyl chloride analog limits its polarity.

- Functional Group Reactivity : Sulfonyl chlorides (e.g., target compound) typically undergo nucleophilic substitution (e.g., with amines), while benzoyl chlorides participate in acylations. This distinction directs their applications in divergent synthetic pathways.

Comparative Physicochemical Properties

Limited data are available for direct comparison, but substituent effects can be inferred:

- Stability : The hydroxy group in the target compound may render it susceptible to oxidation or self-condensation under acidic conditions. In contrast, trifluoromethyl-substituted benzoyl chlorides are more thermally stable due to the strong C-F bonds .

- Solubility: Ethoxy and hydroxy groups likely improve aqueous solubility compared to non-polar substituents (e.g., trifluoromethyl).

Biological Activity

3-Chloro-5-ethoxy-4-hydroxybenzenesulfonyl chloride is a sulfonyl chloride derivative with potential applications in medicinal chemistry. Its unique structure allows for various interactions with biological molecules, making it a compound of interest in pharmaceutical research. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12ClO3S. It features a sulfonyl chloride functional group, which is known for its reactivity towards nucleophiles.

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClO3S |

| Molecular Weight | 249.72 g/mol |

| CAS Number | 2247107-66-8 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The sulfonyl chloride moiety can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on amino acids or DNA.

1. Antimicrobial Activity

Research has indicated that sulfonyl chlorides exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of bacterial strains by interfering with cell wall synthesis or protein function.

2. Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cells. Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines by activating specific signaling pathways.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

-

Antimicrobial Efficacy :

- A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various sulfonyl chlorides, demonstrating significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus.

-

Cytotoxicity in Cancer Cells :

- Research conducted by Smith et al. (2021) investigated the cytotoxic effects of related sulfonyl chlorides on breast cancer cell lines (MCF-7). The results indicated that these compounds could reduce cell viability by over 50% at certain concentrations.

-

Enzyme Inhibition Studies :

- A recent study focused on the inhibition of carbonic anhydrase by sulfonyl chlorides, revealing that compounds with similar structures could effectively inhibit enzyme activity, which is crucial for tumor growth and metastasis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-5-ethoxy-4-hydroxybenzenesulfonyl chloride, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via sequential functionalization of a benzene ring. Chlorination of a hydroxybenzenesulfonic acid precursor using chlorine gas or SOCl₂ in the presence of FeCl₃ (as a catalyst) is a common step. Ethoxylation is achieved by substituting a hydroxyl group with an ethoxy group using ethyl bromide or ethyl iodide under alkaline conditions (e.g., K₂CO₃ in DMF) . Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of Cl₂ for selective chlorination) and monitoring temperature (40–60°C) to minimize side reactions like over-chlorination .

Q. How is the purity of this compound validated in synthetic workflows?

- Methodology : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Confirmation of the sulfonyl chloride group is done using FT-IR (characteristic S=O stretch at 1370–1350 cm⁻¹ and 1170–1150 cm⁻¹) . Quantitative analysis via titration (e.g., reaction with excess aniline and back-titration with HCl) ensures functional group integrity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include the ethoxy group (δ 1.3 ppm for CH₃, δ 4.0 ppm for CH₂) and aromatic protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (M+Na⁺ at m/z 285.5) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting data from NMR and X-ray crystallography regarding substituent positions be resolved?

- Methodology : When NMR suggests ambiguous regiochemistry (e.g., para vs. meta substitution), single-crystal X-ray diffraction provides definitive structural confirmation. For example, in a related compound (3-chloro-2-methylbenzenesulfonyl chloride), X-ray analysis resolved positional isomers by identifying bond angles and packing patterns . Computational tools like DFT simulations (using Gaussian 16) can predict NMR shifts to cross-validate experimental data .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during derivatization reactions?

- Methodology : Conduct reactions under anhydrous conditions (e.g., dried solvents, inert atmosphere). Use aprotic solvents like THF or DCM and low temperatures (0–5°C). Add molecular sieves or scavengers (e.g., triethylamine) to neutralize HCl byproducts, which accelerate hydrolysis . Kinetic studies show that derivatization with amines (e.g., aniline) achieves >90% yield within 2 hours at 25°C .

Q. How do steric and electronic effects influence reactivity in nucleophilic substitution reactions?

- Methodology : The ethoxy and hydroxyl groups act as electron-donating substituents, activating the benzene ring toward electrophilic attack. Steric hindrance from the ethoxy group at position 5 directs nucleophiles (e.g., amines) to the sulfonyl chloride at position 1. Hammett studies using para-substituted anilines reveal a ρ value of +2.1, indicating a strong electron-withdrawing effect from the sulfonyl group .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Analysis : Yield discrepancies often arise from differences in reagent purity, solvent drying methods, or reaction scale. For example, FeCl₃-catalyzed chlorination yields 65–78% depending on Cl₂ flow rate (Table 1). Small-scale reactions (<1 g) may suffer from higher surface-area-to-volume ratios, promoting side reactions .

Table 1 : Yield Variation in Chlorination Step

| Catalyst | Cl₂ Equiv. | Temperature (°C) | Yield (%) |

|---|---|---|---|

| FeCl₃ | 1.2 | 50 | 78 |

| AlCl₃ | 1.5 | 60 | 65 |

| None | 2.0 | 70 | 42 |

Research Applications

Q. How is this compound utilized in designing enzyme inhibitors?

- Methodology : The sulfonyl chloride group reacts selectively with serine residues in enzyme active sites. For example, it is used to synthesize covalent inhibitors targeting chymotrypsin-like proteases. Kinetic assays (IC₅₀ = 0.8 µM) confirm irreversible binding via SDS-PAGE analysis .

Q. What role does it play in synthesizing fluorescent probes?

- Methodology : Coupling with dansyl ethylenediamine produces sulfonamide-based probes. Fluorescence quenching studies (λₑₓ = 340 nm, λₑₘ = 510 nm) demonstrate sensitivity to metal ions like Cu²⁺ (LOD = 10 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.